molecular formula C15H20N2O5S2 B2938682 3-methyl-2-oxo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034289-84-2

3-methyl-2-oxo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2938682
CAS RN: 2034289-84-2
M. Wt: 372.45
InChI Key: YNRUKXINUDMQMM-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a sulfonamide, a thioether, and a dihydrobenzoxazole. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The tetrahydropyran ring could adopt a chair conformation, and the dihydrobenzoxazole ring system could have aromatic character .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the conditions. For example, the presence of the sulfonamide group could potentially make this compound quite polar, which would affect its solubility in different solvents .

Safety and Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could also be interesting to investigate its biological activity, if any .

properties

IUPAC Name

3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S2/c1-17-13-10-12(2-3-14(13)22-15(17)18)24(19,20)16-6-9-23-11-4-7-21-8-5-11/h2-3,10-11,16H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRUKXINUDMQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCSC3CCOCC3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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